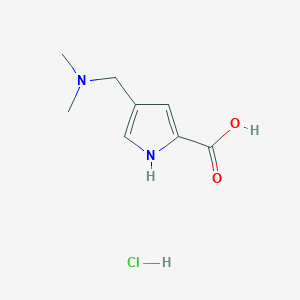

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride

Description

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is a pyrrole-derived compound featuring a carboxylic acid group at position 2, a dimethylaminomethyl substituent at position 4, and a hydrochloride counterion. This structure confers both hydrophilic (carboxylic acid) and lipophilic (dimethylaminomethyl) properties, making it a versatile intermediate in medicinal chemistry and drug design. The hydrochloride salt enhances solubility in aqueous media, which is critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-10(2)5-6-3-7(8(11)12)9-4-6;/h3-4,9H,5H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBRRVRQHMEVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC(=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole derivatives with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes electrophilic substitution at the pyrrole ring. Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at room temperature selectively introduces chlorine atoms at specific positions .

Key Reaction Data :

| Reagent/Conditions | Position Selectivity | Yield | Application Example |

|---|---|---|---|

| NCS, DCM, r.t., 24 hrs | Position 4 or 5 | 61% | Antitubercular agents |

The reaction’s regioselectivity is influenced by the electron-donating dimethylamino-methyl group, which directs electrophiles to less substituted positions .

Amide Bond Formation

The carboxylic acid group reacts with amines to form pyrrole-2-carboxamides, a key step in drug design. Activation with reagents like thionyl chloride (SOCl₂) precedes coupling with primary or secondary amines .

Example Protocol :

-

Activation : React with SOCl₂ at 60°C for 2 hrs to form the acyl chloride.

-

Coupling : Add 2-adamantylamine in THF at 0°C, stir for 12 hrs.

-

Yield : >80% for carboxamide derivatives with anti-TB activity (MIC < 0.016 μg/mL) .

Esterification

The carboxylic acid is esterified using alcohols under acidic conditions (e.g., H₂SO₄) or via Mitsunobu reactions. Ethyl esters are common intermediates for further functionalization .

Reaction Conditions :

-

Catalyst : Concentrated H₂SO₄

-

Solvent : Ethanol, reflux, 6 hrs

Condensation with Aldehydes/Ketones

The dimethylamino-methyl group facilitates imine formation. For example, condensation with benzaldehyde in ethanol under acidic conditions produces Schiff bases.

Applications :

-

Metal coordination complexes (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications.

-

Structural analogs with enhanced fluorescence properties.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. Heating in toluene with DCC promotes ring closure via dehydration.

Example Product :

-

5,6-Dihydropyrrolo[2,1-a]isoquinoline : A tricyclic structure with antitumor potential.

Hydrolysis of Derivatives

Ester or amide derivatives are hydrolyzed back to the carboxylic acid using NaOH or LiOH .

Standard Conditions :

Catalytic Hydrogenation

While the parent compound lacks unsaturated bonds, its derivatives (e.g., propargyl esters) undergo hydrogenation.

Reduction Protocol :

-

Catalyst : Pd/C (10 wt%)

-

Pressure : 1 atm H₂, 25°C, 12 hrs

Metal Complexation

The pyrrole nitrogen and carboxylic acid oxygen act as ligands for transition metals.

Example Coordination :

| Metal Salt | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | Pyrrole N, COO⁻ | Octahedral | Antimicrobial agents |

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyrrole derivatives with dimethylamine and formaldehyde under acidic conditions. The reaction forms an intermediate that is converted to the final product by adding hydrochloric acid. Industrial production methods may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using potassium permanganate or hydrogen peroxide.

- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur where the dimethylamino group can be replaced by other nucleophiles.

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows it to participate in various synthetic pathways, aiding in the development of new compounds with tailored properties.

Biology

The compound has been investigated as a biochemical probe due to its ability to interact with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, impacting various biochemical pathways. For instance, its potential use as an anticancer agent stems from its ability to inhibit enzymes involved in cell proliferation .

Medicine

Research has highlighted the antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole possess significant antibacterial and antifungal properties. The presence of a heterocyclic ring enhances their biological activity, making them promising candidates for developing new antimicrobial agents .

- Anticancer Activity : The compound's mechanism of action includes inhibiting specific enzymes related to cancer cell growth, suggesting its potential as a therapeutic agent against various cancers .

Antimicrobial Activity Evaluation

A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial effects, particularly when modified with methoxy groups, enhancing their efficacy .

Anticancer Potential

In vivo studies demonstrated that compounds derived from this compound showed promising results in inhibiting tumor growth in animal models. These findings support further exploration into its application as an anticancer drug .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for synthesizing novel compounds |

| Biology | Biochemical probe | Potential enzyme inhibitor affecting cell proliferation |

| Medicine | Antimicrobial and anticancer agent | Effective against various bacterial strains; inhibits cancer cell growth |

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Functional Groups: The target compound’s carboxylic acid and dimethylaminomethyl groups contrast with the ester and primary amine in ’s compound and the chloro and methyl groups in ’s derivative . These differences significantly alter polarity and reactivity.

- Counterions : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral forms, while dihydrochloride salts (e.g., compound 69 in ) may further enhance solubility but require careful pH optimization .

Biological Activity

4-((Dimethylamino)methyl)-1H-pyrrole-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of pyrrole derivatives with dimethylamine and formaldehyde under acidic conditions. This process typically yields high purity and is optimized for industrial production using advanced techniques such as crystallization and chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor or activator of various enzymes, which can affect critical biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, suggesting potential applications as an anticancer agent.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties . Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the heterocyclic ring structure contributes to its antibacterial and antifungal activities. A study highlighted that derivatives of pyrrole compounds showed significant antimicrobial effects, which were enhanced by structural modifications .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to possess cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involves the inhibition of cell proliferation through the modulation of specific signaling pathways .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antibacterial Activity : A recent investigation assessed the compound's ability to inhibit bacterial growth. The results indicated low minimum inhibitory concentration (MIC) values against E. coli, showcasing its potential as a dual inhibitor of bacterial topoisomerases .

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound significantly reduced cell viability in multiple cancer cell lines, with IC50 values indicating potent activity against non-small cell lung cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Dimethylaminopyridine | Nucleophilic properties | Commonly used in organic synthesis |

| N,N-Dimethyl-4-aminopyridine | Moderate antibacterial | Similar reactivity but less potent than pyrrole |

| 1H-Pyrrole-2,5-dicarboxylic acid | Quorum sensing inhibitor | Effective against biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.